Trimethylsilanol
Overview
Description
Trimethylsilanol is a silicon-based compound that is often involved in the synthesis and modification of various silicate and silicone materials. It is characterized by the presence of a hydroxyl group attached to a silicon atom that is also bound to three methyl groups. This structure makes it a useful compound in the field of organic chemistry, particularly in silylation reactions where it can act as a protective group or a precursor to other silicon-containing compounds.
Synthesis Analysis
The synthesis of trimethylsilanol derivatives can be achieved through several routes. One such method involves the use of hydridosiloxane precursors to create trimethylsilylated spherosilicates, which are molecular polyhedral silicates with anionic oxygen atoms protected by trimethylsilyl groups. These compounds are of interest due to their isolated polysilicate cage frameworks, which have potential applications in materials science .
Another synthesis approach utilizes a novel catalyst system combining trimethylsilyl chloride and indium(III) chloride. This system has been shown to efficiently catalyze the synthesis of sulfides from O-trimethylsilyl monothioacetals and aldehydes under mild conditions, demonstrating the versatility of trimethylsilanol derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of trimethylsilanol and its derivatives has been extensively studied. For instance, the structure of 1-trimethylsilyltetrazole has been determined in both the crystalline phase by X-ray diffraction and in the gas phase by electron diffraction. These studies provide insights into the coordination of trimethylsilyl groups to heterocyclic rings and the inherent properties of these compounds .
Chemical Reactions Analysis
Trimethylsilanol and its derivatives participate in a variety of chemical reactions. They are commonly used as nucleophiles in ester hydrolysis and as mild bases or specific reagents in other chemical transformations. The reactions involving trimethylsilanol derivatives are typically performed under mild conditions, which is advantageous for the synthesis of sensitive compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilanol have been investigated through techniques such as infrared spectroscopy. Studies have examined the hydrogen-bonding interactions of trimethylsilanol with various solvents, providing data on equilibrium constants and free-energy changes associated with these interactions. Such information is crucial for understanding the behavior of trimethylsilanol in different chemical environments .
Scientific Research Applications
Use in Organic Synthesis : Trimethylsilanolate alkali salts, derived from trimethylsilanol, are widely utilized in organic synthesis. They are particularly useful as nucleophiles in ester hydrolysis and as mild bases or specific reagents in some chemical transformations, typically under mild conditions (Bürglová & Hlaváč, 2018).
Analytical Methodology in Biogas Analysis : Trimethylsilanol is a component of biogas and can be analyzed using various techniques. An optimized method for the speciation of silicon compounds in biogas was developed, which is effective in quantifying trimethylsilanol along with other siloxanes (Raich-Montiu et al., 2014).
Removal from Landfill Gas : Studies have focused on the removal and determination of trimethylsilanol in landfill gas, using techniques such as temperature swing and active carbon adsorption (Piechota et al., 2012).
Environmental Determination : Trimethylsilanol has been identified as a volatile product of the degradation of organosilicon materials in waste disposal and composting gases, detectable using combinations of gas chromatography and mass spectrometry (Grümping et al., 1998).
Alkene Synthesis : In chemistry, trimethylsilanolates have been used to induce elimination reactions in alkyl aryl sulfones to produce E-alkenes, showcasing its utility in synthetic organic chemistry (Baker‐Glenn et al., 2005).
Semiconductor Industry Applications : Trimethylsilanol poses challenges in the semiconductor industry, particularly in damaging optics. Accurate measurement methods for trace levels of trimethylsilanol in semiconductor cleanroom air have been developed to address this issue (Herrington, 2013).
Safety And Hazards
Trimethylsilanol is highly flammable and harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Keep away from heat/sparks/open flames/hot surfaces . Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
hydroxy(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPLIUHOKVUFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt) | |
Record name | Trimethylsilanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7061433 | |
Record name | Trimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong odor; [Wacker Silicones MSDS] | |
Record name | Trimethylsilanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17265 | |
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Vapor Pressure |
0.14 [mmHg] | |
Record name | Trimethylsilanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17265 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trimethylsilanol | |
CAS RN |
1066-40-6 | |
Record name | Trimethylsilanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylsilanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1,1-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMETHYLSILANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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